Z-Veid-fmk

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

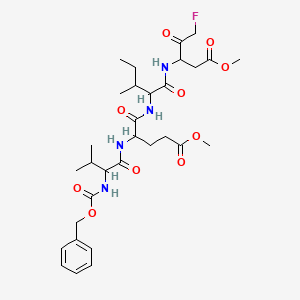

Synthesewege und Reaktionsbedingungen: Die Synthese von Z-VEID-FMK beinhaltet die Kupplung der Peptidsequenz Val-Glu(OMe)-Ile-Asp(OMe) mit einer Fluormethylketongruppe. Der Prozess umfasst typischerweise die folgenden Schritte:

Peptidsynthese: Die Peptidsequenz wird unter Verwendung von Festphasen-Peptidsynthese (SPPS)-Techniken synthetisiert, bei denen Aminosäuren sequentiell zu einer wachsenden Peptidkette hinzugefügt werden, die an einem festen Harz verankert ist.

Kupplungsreaktion: Das Peptid wird dann mit einer Fluormethylketongruppe unter Verwendung von Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) gekoppelt.

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verwendung von automatischen Peptidsynthesizern und großtechnischen HPLC-Systemen ist in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Z-VEID-FMK unterliegt aufgrund des Vorhandenseins der Fluormethylketongruppe hauptsächlich Substitutionsreaktionen. Es kann mit Nukleophilen wie Thiolen und Aminen reagieren.

Häufige Reagenzien und Bedingungen:

Nukleophile: Häufige Nukleophile sind Thiole (z. B. Cysteinreste in Proteinen) und Amine.

Reaktionsbedingungen: Reaktionen erfolgen typischerweise unter milden Bedingungen, wie z. B. Raumtemperatur und neutralem pH-Wert, um die Integrität der Peptidsequenz zu erhalten.

Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind Peptid-Addukte, bei denen die Fluormethylketongruppe durch das Nukleophil substituiert wurde .

Wissenschaftliche Forschungsanwendungen

Z-VEID-FMK hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Reaktivität von Fluormethylketongruppen mit verschiedenen Nukleophilen verwendet.

Biologie: Wird verwendet, um die Rolle von Caspase-6 bei Apoptose und anderen zellulären Prozessen zu untersuchen.

Industrie: Anwendung bei der Entwicklung von Caspase-Inhibitoren für therapeutische Zwecke.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es irreversibel an das aktive Zentrum von Caspase-6 bindet. Die Fluormethylketongruppe reagiert mit dem Cysteinrest im aktiven Zentrum und bildet eine kovalente Bindung, wodurch die Aktivität des Enzyms gehemmt wird. Diese Hemmung verhindert die Spaltung von Caspase-6-Substraten, wodurch die nachgeschalteten apoptotischen Signalwege blockiert werden .

Molekulare Ziele und Signalwege:

Caspase-6: Das primäre Ziel von this compound.

Apoptotische Signalwege: Die Hemmung von Caspase-6 beeinflusst verschiedene apoptotische Signalwege, einschließlich der Spaltung von Kern- und Zytoskelettproteinen.

Ähnliche Verbindungen:

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-Fluormethylketon): Ein allgemeiner Caspase-Inhibitor, der mehrere Caspasen hemmt, einschließlich Caspase-6.

Z-DEVD-FMK (Benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-Fluormethylketon): Ein spezifischer Inhibitor von Caspase-3.

Z-IETD-FMK (Benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-Fluormethylketon): Ein spezifischer Inhibitor von Caspase-8.

Einzigartigkeit: this compound ist in seiner Selektivität für Caspase-6 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms bei Apoptose und anderen zellulären Prozessen macht. Im Gegensatz zu allgemeinen Caspase-Inhibitoren ermöglicht this compound die gezielte Hemmung von Caspase-6, ohne andere Caspasen zu beeinflussen .

Wirkmechanismus

Z-VEID-FMK exerts its effects by irreversibly binding to the active site of caspase-6. The fluoromethylketone group reacts with the cysteine residue in the active site, forming a covalent bond and inhibiting the enzyme’s activity. This inhibition prevents the cleavage of caspase-6 substrates, thereby blocking the downstream apoptotic signaling pathways .

Molecular Targets and Pathways:

Caspase-6: The primary target of this compound.

Apoptotic Pathways: Inhibition of caspase-6 affects various apoptotic pathways, including the cleavage of nuclear and cytoskeletal proteins.

Vergleich Mit ähnlichen Verbindungen

Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone): A general caspase inhibitor that inhibits multiple caspases, including caspase-6.

Z-DEVD-FMK (benzyloxycarbonyl-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-3.

Z-IETD-FMK (benzyloxycarbonyl-Ile-Glu(OMe)-Thr-Asp(OMe)-fluoromethylketone): A specific inhibitor of caspase-8.

Uniqueness: Z-VEID-FMK is unique in its selectivity for caspase-6, making it a valuable tool for studying the specific role of this enzyme in apoptosis and other cellular processes. Unlike general caspase inhibitors, this compound allows for targeted inhibition of caspase-6 without affecting other caspases .

Eigenschaften

Molekularformel |

C31H45FN4O10 |

|---|---|

Molekulargewicht |

652.71 |

Synonyme |

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate](/img/structure/B1150299.png)